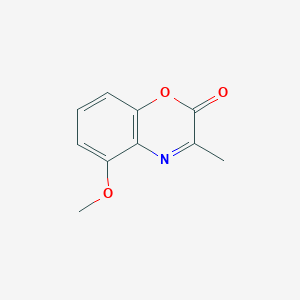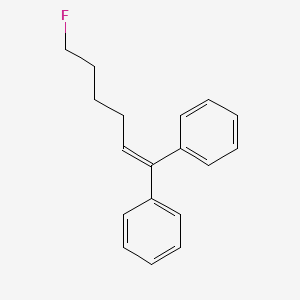![molecular formula C21H25N3 B14227996 1,3-Propanediamine, N,N-dimethyl-N'-[2-(3-methylphenyl)-4-quinolinyl]- CAS No. 510755-31-4](/img/structure/B14227996.png)
1,3-Propanediamine, N,N-dimethyl-N'-[2-(3-methylphenyl)-4-quinolinyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Propanediamine, N,N-dimethyl-N’-[2-(3-methylphenyl)-4-quinolinyl]- is a complex organic compound that belongs to the class of diamines. This compound is characterized by the presence of a quinoline ring substituted with a 3-methylphenyl group and a dimethylamino group attached to a propanediamine backbone. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1,3-Propanediamine, N,N-dimethyl-N’-[2-(3-methylphenyl)-4-quinolinyl]- involves multiple steps. The initial step typically includes the formation of the quinoline ring, followed by the introduction of the 3-methylphenyl group. The final step involves the attachment of the dimethylamino group to the propanediamine backbone. Industrial production methods often utilize high-pressure hydrogenation and catalytic processes to achieve high yields and purity .
Analyse Chemischer Reaktionen
1,3-Propanediamine, N,N-dimethyl-N’-[2-(3-methylphenyl)-4-quinolinyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions typically involve the use of hydrogen gas and a suitable catalyst, resulting in the formation of reduced amine derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Propanediamine, N,N-dimethyl-N’-[2-(3-methylphenyl)-4-quinolinyl]- is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1,3-Propanediamine, N,N-dimethyl-N’-[2-(3-methylphenyl)-4-quinolinyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with cellular proteins and nucleic acids .
Vergleich Mit ähnlichen Verbindungen
1,3-Propanediamine, N,N-dimethyl-N’-[2-(3-methylphenyl)-4-quinolinyl]- can be compared with other similar compounds, such as:
N,N-Dimethyl-1,3-propanediamine: This compound has a similar structure but lacks the quinoline ring, making it less complex and with different chemical properties.
3-(Dimethylamino)-1-propylamine: Another similar compound that is used in various industrial applications but does not possess the same biological activities as the quinoline derivative.
The uniqueness of 1,3-Propanediamine, N,N-dimethyl-N’-[2-(3-methylphenyl)-4-quinolinyl]- lies in its complex structure, which imparts distinct chemical and biological properties, making it valuable for diverse scientific research applications.
Eigenschaften
CAS-Nummer |
510755-31-4 |
|---|---|
Molekularformel |
C21H25N3 |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
N',N'-dimethyl-N-[2-(3-methylphenyl)quinolin-4-yl]propane-1,3-diamine |
InChI |
InChI=1S/C21H25N3/c1-16-8-6-9-17(14-16)20-15-21(22-12-7-13-24(2)3)18-10-4-5-11-19(18)23-20/h4-6,8-11,14-15H,7,12-13H2,1-3H3,(H,22,23) |
InChI-Schlüssel |
IFXBXLKKNHKLBN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)NCCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


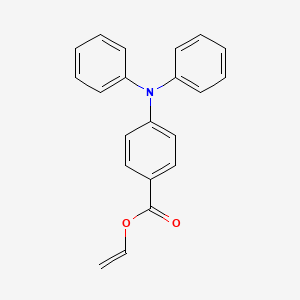
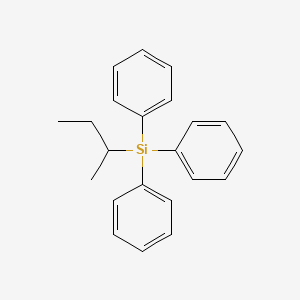
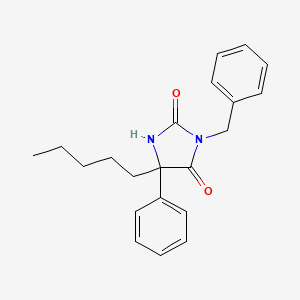
![2-chloro-N-[2-(6-chloropyridin-3-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14227940.png)
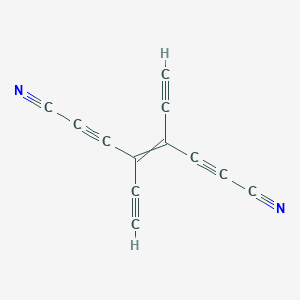

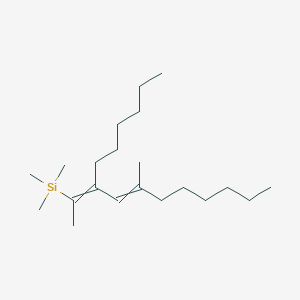
![3-[(7-Phenylhept-3-yn-2-yl)oxy]prop-2-en-1-ol](/img/structure/B14227972.png)
![[(4-Acetyl-5-methyl-2-nitrophenyl)sulfanyl]acetic acid](/img/structure/B14227978.png)
![2-Furancarboxylic acid, 5-[(1S)-1-amino-2-phenylethyl]-, trifluoroacetate](/img/structure/B14227984.png)
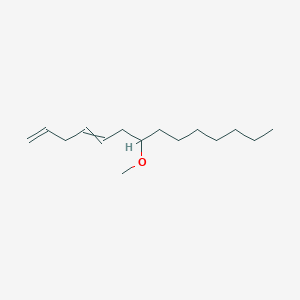
![3-Piperidinecarboxylic acid, 1-[(phenylamino)carbonyl]-, (3S)-](/img/structure/B14227999.png)
